molecular formula C13H17NO4 B6630502 4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid

4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid

Cat. No. B6630502
M. Wt: 251.28 g/mol
InChI Key: RGRZSMOTWHEQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes in the body. This inhibition leads to a decrease in the production of certain inflammatory mediators, which can help to reduce inflammation and pain.
Biochemical and physiological effects:
4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which can help to reduce inflammation and pain. Additionally, this compound has been shown to have antihypertensive effects, which can help to lower blood pressure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid in lab experiments is its potential applications in various fields. This compound has been used in the synthesis of various pharmaceuticals and organic compounds, and it has also been studied for its potential applications in the field of materials science. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are many future directions for the study of 4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid. One potential direction is the development of new pharmaceuticals and organic compounds using this compound as a building block. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in the field of materials science. Finally, more research is needed to develop more efficient and cost-effective synthesis methods for 4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid.

Synthesis Methods

The synthesis of 4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid involves a multi-step process. The first step involves the synthesis of 4-carboxybenzaldehyde from 4-hydroxybenzaldehyde. The second step involves the conversion of 4-carboxybenzaldehyde to 4-(2-methoxy-2-methylpropanamido)benzoic acid. The final step involves the conversion of 4-(2-methoxy-2-methylpropanamido)benzoic acid to 4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid.

Scientific Research Applications

4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid has been studied extensively for its potential applications in various scientific fields. It has been used in the synthesis of various pharmaceuticals, including antihypertensive and anti-inflammatory drugs. It has also been used as a building block for the synthesis of various organic compounds. Additionally, 4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid has been studied for its potential applications in the field of materials science.

properties

IUPAC Name

4-[[(2-methoxy-2-methylpropanoyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,18-3)12(17)14-8-9-4-6-10(7-5-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRZSMOTWHEQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CC=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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